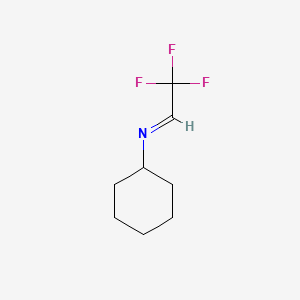
2,2,2-Trifluoroethylidenecyclohexylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethylidenecyclohexylamine is a fluorinated organic compound characterized by the presence of a trifluoroethylidene group attached to a cyclohexylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethylidenecyclohexylamine typically involves the reaction of cyclohexylamine with trifluoroacetaldehyde. One common method is the Knoevenagel-type reaction, where trifluoroacetaldehyde is generated in situ by reacting trifluoroacetic anhydride with triethylamine . This reaction proceeds under mild conditions and results in the formation of the desired product with good yields.
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of trifluoroacetaldehyde generated from trifluoroacetic anhydride and a suitable base, such as triethylamine. The reaction is typically carried out in a solvent like ethanol or chloroform to enhance solubility and reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoroethylidenecyclohexylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The trifluoroethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethylidene oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethylidenecyclohexylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated biomolecules.
Industry: The compound is used in the production of agrochemicals, dyestuffs, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoroethylidenecyclohexylamine involves its interaction with specific molecular targets and pathways. The trifluoroethylidene group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethylamine: A related compound with similar fluorinated properties but lacking the cyclohexylamine moiety.
2,2-Difluoroethylidenecyclohexylamine: A similar compound with two fluorine atoms instead of three, which may exhibit different chemical and biological properties.
Uniqueness
2,2,2-Trifluoroethylidenecyclohexylamine is unique due to the presence of both the trifluoroethylidene group and the cyclohexylamine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
31185-49-6 |
|---|---|
Fórmula molecular |
C8H12F3N |
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
N-cyclohexyl-2,2,2-trifluoroethanimine |
InChI |
InChI=1S/C8H12F3N/c9-8(10,11)6-12-7-4-2-1-3-5-7/h6-7H,1-5H2 |
Clave InChI |
YNIBHQAHFSZNQB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N=CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


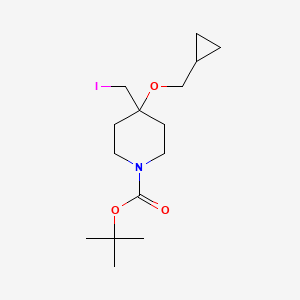
![7-fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B12837105.png)


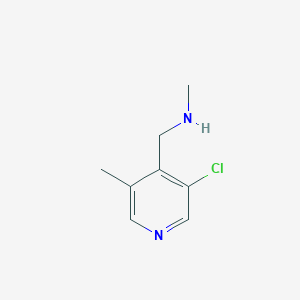
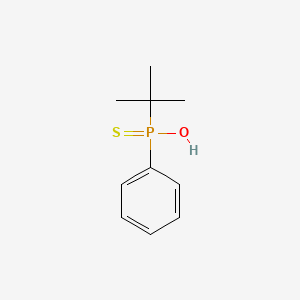
![2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12837136.png)
![1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone](/img/structure/B12837146.png)


![N-(3-(N,N-Dimethylsulfamoyl)phenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)acetamide](/img/structure/B12837169.png)
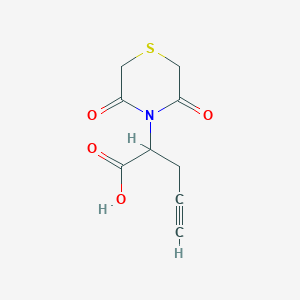
![7-Fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B12837178.png)

